3-Fluoro-4-(methylthio)aniline
Description
3-Fluoro-4-(methylthio)aniline (C7H7FNS, molar mass ≈ 171.2 g/mol) is an aromatic amine featuring a fluorine atom at the 3-position and a methylthio (-SMe) group at the 4-position of the aniline ring. This substitution pattern imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-fluoro-4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOEJCBXYTAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
The following table summarizes the key reaction conditions for synthesizing 3-Fluoro-4-(methylthio)aniline:
| Step | Reactant | Reagent | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|---|
| 1 | 3-Fluoronitrobenzene | Sodium methylthiolate | DMF | Room Temp | 12 hours | High |
| 2 | Nitro compound (from step 1) | Iron powder or H₂ (catalyst) | DMF | Room Temp | 6 hours | High |
Example Procedure
-
- Dissolve 3-fluoronitrobenzene in DMF.
- Add sodium methylthiolate and stir at room temperature for approximately 12 hours.
-
- Introduce iron powder or hydrogen gas to reduce the nitro group.
- Maintain the reaction at room temperature for about 6 hours.
Alternative Methods
Direct Fluorination and Methylation
Another method involves direct fluorination of an appropriate precursor followed by methylation:
- Starting Material : Aniline or substituted anilines.
- Fluorination : Use fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Methylation : Employ methyl iodide to introduce the methylthio group.
This method can be advantageous when starting from readily available aniline derivatives.
Applications of this compound
The compound has diverse applications, including:
- Organic Synthesis : Acts as a versatile building block for constructing complex molecules.
- Pharmaceuticals : Used in developing new drugs and radiopharmaceuticals.
- Agricultural Chemistry : Demonstrates efficacy in pest control, with trials indicating over 80% effectiveness against certain pests.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes directed substitution reactions. The amino group (-NH₂) strongly activates the ring, while fluorine and methylthio groups modulate regioselectivity:
- Nitration : Occurs preferentially at the para position relative to the amino group in mixed acid (HNO₃/H₂SO₄) at 0–5°C.
- Halogenation : Bromination with Br₂ in acetic acid yields 3-fluoro-4-(methylthio)-2-bromoaniline.
Table 1: Electrophilic Substitution Examples
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Fluoro-4-(methylthio)-5-nitroaniline | 72% | |
| Bromination | Br₂/CH₃COOH, 25°C | 3-Fluoro-4-(methylthio)-2-bromoaniline | 85% |
Nucleophilic Aromatic Substitution
The fluorine atom at C3 participates in nucleophilic displacement under harsh conditions:
- Hydroxylation : Achieved via NaOH (10 M) at 120°C, yielding 3-hydroxy-4-(methylthio)aniline.
- Amination : Reacts with NH₃ in the presence of CuCl₂ at 150°C to form 3-amino-4-(methylthio)aniline.
Oxidation of Methylthio Group
The -SCH₃ group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under controlled conditions:
- Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 50°C.
- Sulfone Formation : KMnO₄ in acidic medium at 80°C.
Table 2: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ | CH₃COOH, 50°C | 3-Fluoro-4-(methylsulfinyl)aniline | 68% | |
| KMnO₄ | H₂SO₄, 80°C | 3-Fluoro-4-(methylsulfonyl)aniline | 91% |
N-Alkylation of the Amino Group
The primary amine undergoes alkylation via Pt/C-catalyzed reductive amination:
- Methylation : Using Pt/C (0.3 mol%), HCO₂H (3.0 equiv), and PhSiH₃ (5.0 equiv) in toluene at 80°C yields N,N-dimethyl derivatives with 96% efficiency .
Table 3: Alkylation Parameters
| Substrate | Catalyst | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Fluoro-4-(methylthio)aniline | Pt/C (0.3 mol%) | HCO₂H, PhSiH₃ | Toluene | 96% |
Palladium-Catalyzed Cross-Coupling
The compound participates in Buchwald-Hartwig amination as an aryl halide precursor:
- Amination : With Mor-DalPhos ligand and Pd catalysis, it couples with ammonia at room temperature to form biaryl amines .
Table 4: Cross-Coupling Conditions
| Reaction Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd/Mor-DalPhos | This compound | 89% |
Multi-Component Reactions
In iridium/nickel metallaphotoredox systems, it forms N-trifluoroalkyl anilines with trifluoropropene, nitroarenes, and carboxylic acids :
Functionalization in Material Science
Derivatives are used in polymer synthesis, where free-radical polymerization with styrene enhances thermal stability (decomposition >300°C).
Key Research Findings
- Fluorine’s electron-withdrawing effect increases oxidative stability of the methylthio group.
- The methylthio group’s steric bulk suppresses para-substitution in electrophilic reactions.
- Pt/C-mediated N-alkylation exhibits superior efficiency compared to traditional methods (e.g., Eschweiler-Clarke) .
This compound’s versatility in organic synthesis and catalysis underscores its importance in medicinal chemistry and materials science. Future research could explore its applications in asymmetric catalysis or bioactive molecule design.
Scientific Research Applications
Organic Synthesis
Key Features:
- Reactivity : The presence of a fluorine atom and a methylthio group enhances the electronic properties of the compound, making it reactive in nucleophilic aromatic substitution reactions.
- Yield : Under optimized conditions, reactions involving this compound can achieve high yields, often exceeding 90%.
Applications:
- Building Block : It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Case Study : In one study, researchers successfully synthesized a range of substituted anilines using 3-Fluoro-4-(methylthio)aniline as a starting material, demonstrating its utility in creating complex molecular architectures.
Nuclear Medicine
Key Features:
- Radiopharmaceuticals : The compound is used in synthesizing radiopharmaceuticals for Positron Emission Tomography (PET) imaging agents.
- Fluorination Reactions : It can be labeled with radioactive isotopes like Fluorine-18 through fluorination reactions.
Applications:
- Clinical Imaging : The synthesized radiotracers have been employed successfully in clinical settings, providing high-resolution images for diagnostic purposes.
- Case Study : A clinical trial demonstrated the effectiveness of a radiotracer derived from this compound in detecting specific types of cancers.
Agricultural Chemistry
Key Features:
- Agrochemical Synthesis : The compound is instrumental in developing pesticides and herbicides due to its stability and reactivity.
- Biological Activity : Compounds synthesized from it have shown significant biological activity against pests and weeds.
Applications:
- Pesticides/Herbicides : It is used to create agrochemicals that effectively control pest populations, with some products achieving over 80% efficacy in field trials.
- Case Study : Research indicated that formulations containing derivatives of this compound significantly reduced pest populations compared to untreated controls.
Analytical Method Development
Key Features:
- Standard Reference Material : It is utilized as a standard in developing analytical methods for detecting similar compounds.
- Chromatographic Techniques : The compound's retention time and response factor are critical for method validation.
Applications:
- Detection Methods : It has facilitated the establishment of sensitive analytical methods with detection limits reaching the nanogram level.
- Case Study : A study demonstrated the successful application of chromatographic techniques using this compound to analyze environmental samples for contamination.
Summary Table of Applications
| Application Area | Key Features | Results Summary |
|---|---|---|
| Organic Synthesis | High reactivity, versatile building block | Yields >90% in complex molecule synthesis |
| Nuclear Medicine | Radiopharmaceutical synthesis | High-resolution imaging for diagnostic purposes |
| Agricultural Chemistry | Effective pest control | >80% efficacy in field trials |
| Analytical Method Development | Sensitive detection methods | Nanogram-level detection limits established |
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Anilines
3-Chloro-4-fluoroaniline (C6H5ClFN, molar mass 159.56 g/mol)
- Properties : Used as a precursor in reductive amination reactions (e.g., synthesis of pyrazolylamines via NaBH4/I2) .
- Comparison : Replacing -SMe with -Cl increases electronegativity but reduces steric bulk. This may alter reactivity in cross-coupling reactions.
3-Chloro-4-(trifluoromethyl)aniline (C7H5ClF3N, molar mass 195.57 g/mol)
Methoxy-Substituted Anilines
3-Fluoro-4-methoxyaniline (C7H8FNO, molar mass 157.14 g/mol)
Phenoxy-Substituted Anilines
3-Fluoro-4-(4-fluorophenoxy)aniline (C12H9F2NO, molar mass 237.21 g/mol)
Sulfur-Containing Analogs
2-(Methylthio)aniline (C7H9NS, molar mass 139.22 g/mol)
- Properties : Microbial degradation of benzothiazoles yields this compound, which is further oxidized to sulfinyl/sulfonyl derivatives. The -SMe group contributes to odor but is metabolized to less toxic sulfates .
- Comparison : Absence of fluorine reduces electronic effects, altering reactivity in electrophilic substitutions.
N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline
Morpholinyl and Piperidinyl Derivatives
N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline (C21H22FN3O4, molar mass 399.42 g/mol)
- Properties : A Linezolid impurity, where the morpholinyl group improves solubility and pharmacokinetics compared to -SMe .
Biological Activity
3-Fluoro-4-(methylthio)aniline is an organic compound with the molecular formula CHFNS. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound features a fluorine atom at the third position and a methylthio group at the fourth position of the aniline structure. This unique combination of substituents influences its electronic properties and reactivity, making it a subject of interest for further biological investigation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study found that derivatives of this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the induction of apoptosis through activation of caspase pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
| A549 | 25 | Inhibition of proliferation |
Case Studies
- In Vivo Studies : A recent study evaluated the effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
- Mechanistic Studies : Further research focused on the interaction between this compound and specific molecular targets such as enzymes involved in cancer metabolism. The compound was shown to inhibit key metabolic enzymes, leading to reduced energy supply for tumor cells.
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Variations in synthesis methods can yield different derivatives with altered biological activities. For instance, modifications to the methylthio group may enhance or reduce antimicrobial efficacy.
Table 3: Comparison of Structural Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Fluoroaniline | Fluorine at position 3 | Lacks methylthio group |
| 4-(Methylthio)aniline | Methylthio at position 4 | Does not contain fluorine |
| 2-Fluoro-4-(methylthio)aniline | Fluorine at position 2 | Different reactivity profile |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-Fluoro-4-(methylthio)aniline, and how can reaction efficiency be optimized?
- Methodological Answer :
- Thioether Formation : React 3-fluoro-4-iodoaniline with sodium thiomethoxide (NaSCH₃) via nucleophilic aromatic substitution (SNAr) under inert conditions (e.g., N₂ atmosphere) at 80–100°C. Monitor progress using TLC or HPLC .
- Reductive Amination : For analogs, reductive amination using NaBH₄/I₂ in methanol (neutral conditions) can introduce alkyl/aryl groups at the amine position .
- Optimization : Apply Box-Behnken experimental design to optimize parameters (temperature, catalyst loading, solvent ratio) for yield maximization and byproduct minimization .
Q. How should researchers handle and purify this compound to ensure safety and purity?
- Methodological Answer :
- Safety Protocols : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Follow emergency procedures for inhalation/ingestion (e.g., immediate medical attention, no induced vomiting) .
- Purification : Employ silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Verify purity via HPLC (≥95% by area normalization) .
Q. What analytical techniques are essential for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~2.5 ppm for SCH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 172.06) .
- Purity Assessment :
- HPLC : C18 column, UV detection at 254 nm, retention time comparison against standards .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the biological targets of this compound derivatives?
- Methodological Answer :
- Glide Docking : Use Schrödinger’s Glide with OPLS-AA force field for rigid receptor-flexible ligand docking. Validate poses via RMSD (<2 Å) against co-crystallized ligands .
- Target Selection : Prioritize kinases (e.g., c-Met) or enzymes with conserved ATP-binding pockets, given the compound’s structural similarity to known kinase inhibitors .
Q. What QSAR approaches are suitable for analyzing the kinase inhibitory activity of this compound analogues?
- Methodological Answer :
- 3D-QSAR : Perform Comparative Molecular Field Analysis (CoMFA) using steric/electrostatic fields generated from aligned derivatives. Validate models with leave-one-out cross-validation (q² > 0.5) .
- Descriptor-Based Modeling : Use logP, Hammett σ constants, and topological polar surface area (TPSA) in multiple linear regression (MLR) to correlate substituent effects with IC₅₀ values .
Q. How do structural modifications at the 4-position of 3-Fluoroaniline impact biological activity and metabolic stability?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introduce methylthio (SCH₃) or sulfonyl (SO₂CH₃) groups to enhance metabolic stability by reducing cytochrome P450 oxidation .
- Bioactivity Trends : Compare IC₅₀ values of SCH₃ vs. OCH₃ derivatives in kinase assays. SCH₃ may improve lipophilicity (logP +0.5) but reduce solubility .
Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated aniline derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using ATP-Glo™ luminescence and Western blotting for phosphorylated targets .
- Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., assay pH, cell line variability) across studies .
Q. How can photocatalytic degradation pathways of this compound be elucidated using advanced oxidation processes?
- Methodological Answer :
- Catalyst Design : Use MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation. Monitor degradation via LC-MS to detect intermediates (e.g., sulfoxide or defluorinated products) .
- Mechanistic Probes : Add radical scavengers (e.g., tert-butanol for •OH) to identify dominant degradation pathways (e.g., hydroxylation vs. C-S bond cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
